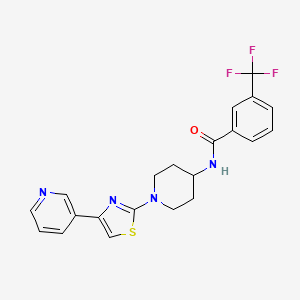
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets specific proteins and enzymes in biological systems.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
The compound's derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. A study highlighted the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues, which included compounds with structural similarities to N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide. These compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Another study focused on the discovery and evaluation of substituted benzamide derivatives as selective inhibitors of VEGFR-2 kinase activity. This research is crucial in the development of anti-cancer therapies, particularly for solid tumors where angiogenesis plays a key role in tumor growth and metastasis. The findings suggest that derivatives of this compound could serve as a foundation for designing potent VEGFR-2 inhibitors (Borzilleri et al., 2006).
Insecticidal Applications
Research into the compound's analogues has also extended into agricultural sciences, where novel bioactive sulfonamide thiazole derivatives were synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study indicates that certain modifications to the benzamide structure, including the introduction of a thiazol-2-yl group, enhance insecticidal potency, showcasing the compound's versatility and potential in pest control strategies (Soliman et al., 2020).
Nickel-Catalyzed Cross-Coupling Reactions
The versatility of this compound extends into synthetic chemistry, where its thiomethylated N-heterocycle derivatives have been used in Ni-catalyzed cross-coupling reactions. This application is significant for constructing complex molecules with potential pharmacological activities, demonstrating the compound's role in advancing synthetic methodologies (Melzig et al., 2010).
Cytotoxic Activities and Metal Complex Formation
Finally, the compound's derivatives have been explored for their cytotoxic activities and potential in forming metal complexes. One study synthesized copper(II) complexes with N-(pyridin-2-ylcarbamothioyl)benzamide derivatives, leading to compounds with significant cytotoxicity against various cancer cell lines. This research opens new avenues for the development of metal-based drugs and highlights the compound's potential in oncology (Adhami et al., 2014).
Propiedades
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)16-5-1-3-14(11-16)19(29)26-17-6-9-28(10-7-17)20-27-18(13-30-20)15-4-2-8-25-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCDMGIKMLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
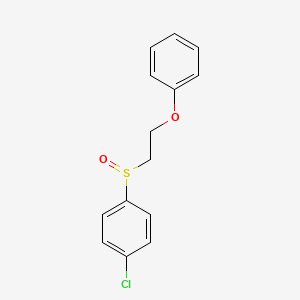
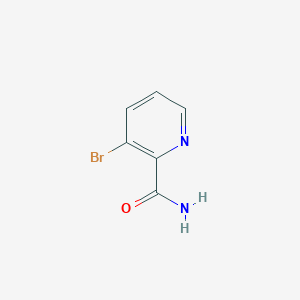

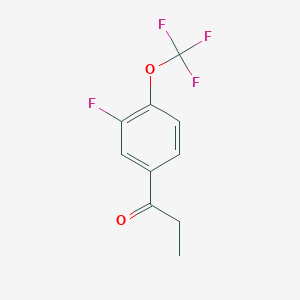
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
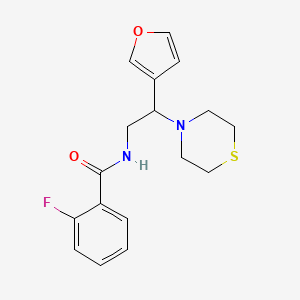
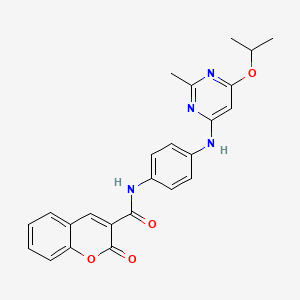
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)